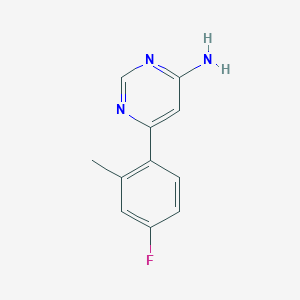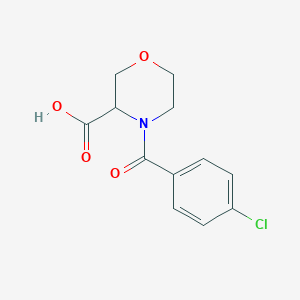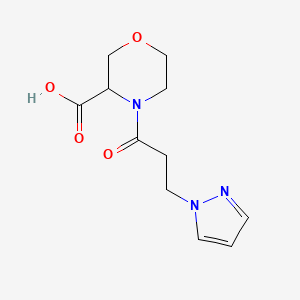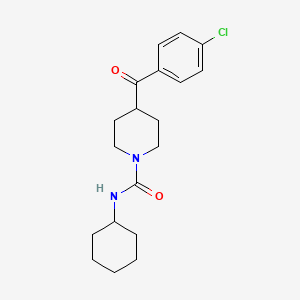
6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine, also known as FMPP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. FMPP belongs to the class of pyrimidine derivatives and has a molecular formula of C11H10FN3.
Mecanismo De Acción
The mechanism of action of 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine has also been found to activate certain receptors in the brain, which may be responsible for its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. Additionally, 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine has been found to have antifungal and antibacterial properties, which may be useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine in lab experiments is its potential to inhibit the growth of cancer cells. Additionally, 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine has been found to have a low toxicity profile, making it a relatively safe compound to work with. However, one limitation of using 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for the study of 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine. One area of research is the development of 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine may also be an area of future research.
Métodos De Síntesis
The synthesis of 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine involves the reaction of 4-Fluoro-2-methylaniline with Ethyl 2-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate in the presence of a catalyst. The reaction yields 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine as a white crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine has been studied for its potential applications in the field of medicine. It has been found to have anticancer properties and has shown promising results in inhibiting the growth of cancer cells. 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
6-(4-fluoro-2-methylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c1-7-4-8(12)2-3-9(7)10-5-11(13)15-6-14-10/h2-6H,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDHEHSGYKFKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC(=NC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)



![2-[Cyclopropylmethyl-(5-methylpyridine-3-carbonyl)amino]acetic acid](/img/structure/B7581354.png)



![3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7581373.png)

![2-amino-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B7581393.png)

![2-[Cyclohexyl-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]amino]ethanol](/img/structure/B7581402.png)
![1-[[2-(2-Methylpropyl)-1,2,4-triazol-3-yl]methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7581404.png)